[1-(2,2-Difluoroethyl)-1h-pyrazol-4-yl]boronic acid
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Overview
Description
[1-(2,2-Difluoroethyl)-1h-pyrazol-4-yl]boronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a difluoroethyl group. The combination of these functional groups imparts unique reactivity and stability to the compound, making it valuable for various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2-Difluoroethyl)-1h-pyrazol-4-yl]boronic acid typically involves the Miyaura borylation reaction. This reaction enables the formation of boronates by cross-coupling bis(pinacolato)diboron with aryl halides or vinyl halides . The reaction conditions often involve the use of a palladium catalyst and a suitable base, such as potassium acetate (KOAc) or potassium phenoxide (KOPh), to facilitate the transmetalation step .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. The use of air-stable boronates and efficient purification techniques, such as chromatographic methods, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: [1-(2,2-Difluoroethyl)-1h-pyrazol-4-yl]boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The difluoroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium acetate (KOAc) and potassium phenoxide (KOPh) for facilitating transmetalation.
Oxidizing and Reducing Agents: Depending on the desired transformation.
Major Products Formed:
Carbon-Carbon Coupled Products: Formed via Suzuki–Miyaura coupling.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.
Building Blocks: Serves as a versatile building block for the synthesis of various organic compounds.
Biology and Medicine:
Drug Development:
Biological Labeling: Used in the labeling of biomolecules for research purposes.
Industry:
Material Science: Applications in the development of advanced materials and polymers.
Sensing Technologies: Utilized in the design of sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of [1-(2,2-Difluoroethyl)-1h-pyrazol-4-yl]boronic acid primarily involves its ability to form reversible covalent complexes with various molecules. The boronic acid group acts as a Lewis acid, forming complexes with diols, amino acids, and other Lewis bases . This property is exploited in various applications, including sensing and molecular recognition.
Comparison with Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in similar applications.
Vinylboronic Acid: Used in cross-coupling reactions and polymer synthesis.
Arylboronic Acids: Commonly used in Suzuki–Miyaura coupling reactions.
Uniqueness:
Properties
Molecular Formula |
C5H7BF2N2O2 |
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Molecular Weight |
175.93 g/mol |
IUPAC Name |
[1-(2,2-difluoroethyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C5H7BF2N2O2/c7-5(8)3-10-2-4(1-9-10)6(11)12/h1-2,5,11-12H,3H2 |
InChI Key |
JEQJXHMPYVDMBI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1)CC(F)F)(O)O |
Origin of Product |
United States |
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